N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide
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Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide, also known as DTB or NSC-714598, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. It belongs to the class of thiol-containing compounds and has been shown to exhibit a variety of biological activities, including anti-cancer and anti-inflammatory properties.
Scientific Research Applications
Reductive Chemistry and Cytotoxicity
Research into the reductive chemistry of novel hypoxia-selective cytotoxins, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into the selective toxicity for hypoxic cells. This area of study demonstrates the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in cancer research, where its reductive transformation in hypoxic tumor cells could be explored for therapeutic applications (Palmer et al., 1995).
Directed Metalation and Annulation
The Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation present a versatile method for synthesizing complex molecules. This technique could be applied to synthesize derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially modifying its properties for specific scientific applications (Xu et al., 2018).
Molecular Structure and Intermolecular Interactions
The study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions, characterized by NMR, X-ray diffraction, and DFT calculations, showcases the importance of understanding the molecular geometry and electronic structure of benzamide derivatives. Such detailed molecular insights are crucial for tailoring the properties of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide for specific research applications (Karabulut et al., 2014).
Antibacterial and Cell Division Inhibition
The discovery that mutations within a cell division gene, ftsZ, in Bacillus subtilis can suppress the lethal effect of a benzamide derivative highlights the potential of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide in microbial research and antibiotic development. This suggests its utility in studying bacterial cell division mechanisms and developing new antimicrobial agents (Ohashi et al., 1999).
Selenoxanthones Synthesis
The synthesis of selenoxanthones through directed metalations in arylseleno benzamide derivatives illustrates the potential for creating novel compounds with unique properties. This methodology could be adapted for synthesizing seleno derivatives of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-3,4-diethoxybenzamide, potentially exploring their applications in materials science or pharmacology (Brennan et al., 2003).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-3-20-13-6-5-11(9-14(13)21-4-2)15(17)16-12-7-8-22(18,19)10-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCHVUDVNRNLOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide |
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